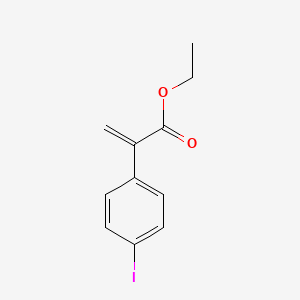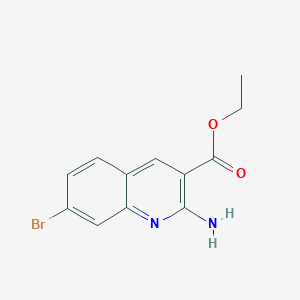
Ethyl 2-amino-7-bromoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-7-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11BrN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-7-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-aminoquinoline with bromine to introduce the bromo group at the 7th position. This is followed by the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
the general approach would involve large-scale bromination and esterification reactions, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-7-bromoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives of the quinoline ring.
Reduction: Quinoline derivatives with hydrogen replacing the bromo group.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-7-bromoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-7-bromoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The bromo and amino groups may enhance its binding affinity and specificity for certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-aminoquinoline-3-carboxylate: Lacks the bromo group, which may affect its reactivity and binding properties.
Ethyl 7-bromoquinoline-3-carboxylate: Lacks the amino group, which may reduce its potential for hydrogen bonding and other interactions.
Ethyl 2-amino-7-chloroquinoline-3-carboxylate: Similar structure but with a chloro group instead of a bromo group, which may affect its chemical reactivity and biological activity.
Uniqueness
Ethyl 2-amino-7-bromoquinoline-3-carboxylate is unique due to the presence of both the amino and bromo groups on the quinoline ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H11BrN2O2 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
ethyl 2-amino-7-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI-Schlüssel |
WQTJDMQDMWZTNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


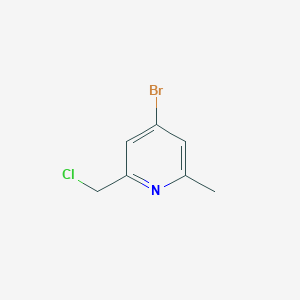
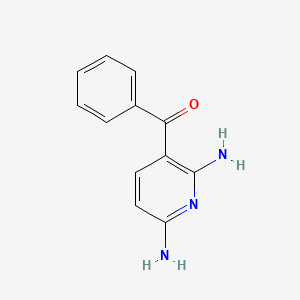
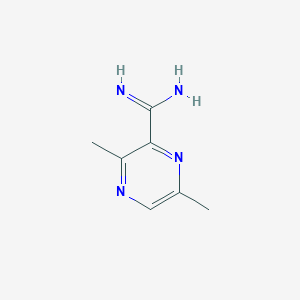
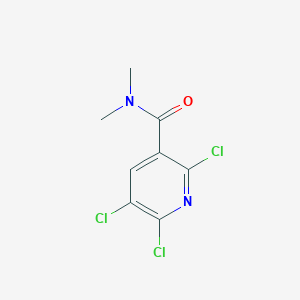
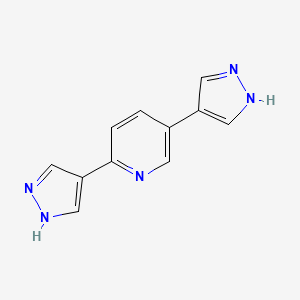

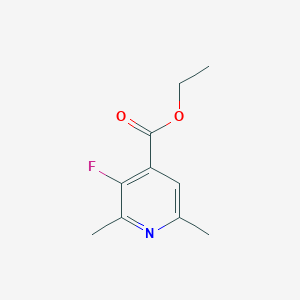
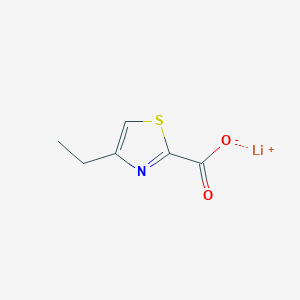
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)

![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)

